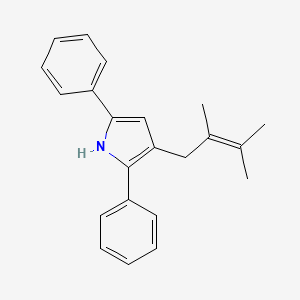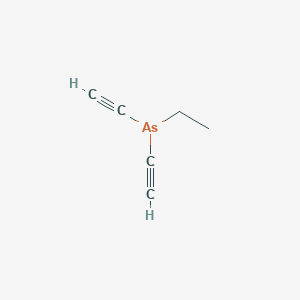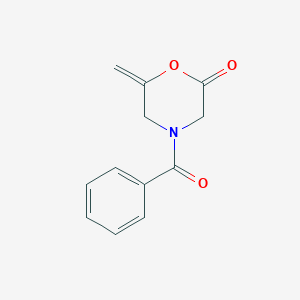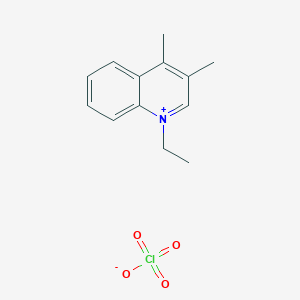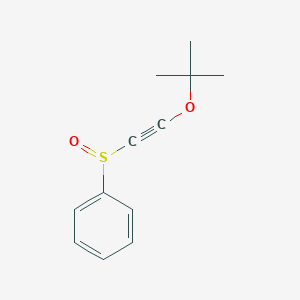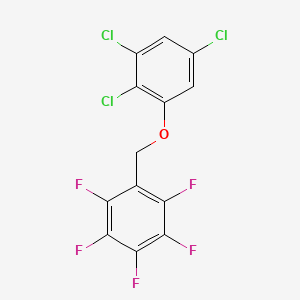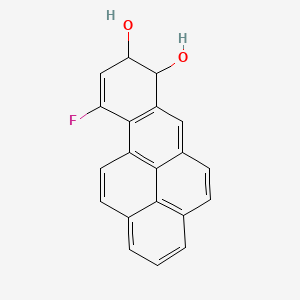
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol is a complex organic compound with the molecular formula C20H13FO2 This compound is a derivative of benzo[pqr]tetraphene, featuring a fluorine atom and two hydroxyl groups at specific positions on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol typically involves multi-step organic reactions. One common method includes the fluorination of benzo[pqr]tetraphene followed by the introduction of hydroxyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective addition of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[pqr]tetraphene-7,8-diol: Lacks the fluorine atom, resulting in different chemical properties.
9-Fluoro-7,8-dihydrobenzo[pqr]tetraphene-7,8-diol: Similar structure but with the fluorine atom at a different position.
7,8,9,10-Tetrahydrobenzo[pqr]tetraphen-7-ol: A related compound with different hydrogenation and hydroxylation patterns.
Uniqueness
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups can significantly influence the compound’s interactions with other molecules, making it a valuable subject of study in various scientific disciplines.
Propiedades
| 83769-00-0 | |
Fórmula molecular |
C20H13FO2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
10-fluoro-7,8-dihydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H13FO2/c21-15-9-16(22)20(23)14-8-12-5-4-10-2-1-3-11-6-7-13(19(14)15)18(12)17(10)11/h1-9,16,20,22-23H |
Clave InChI |
YHNSFTLGJZORQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=CC(C5O)O)F)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/no-structure.png)
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

